4-(dimethylsulfamoyl)-N-[(6-methylpyrimidin-4-yl)methyl]benzamide
Description
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[(6-methylpyrimidin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-11-8-13(18-10-17-11)9-16-15(20)12-4-6-14(7-5-12)23(21,22)19(2)3/h4-8,10H,9H2,1-3H3,(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFJLVGIBHLJNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-[(6-methylpyrimidin-4-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The dimethylsulfamoyl group is introduced through a sulfonation reaction, while the 6-methylpyrimidin-4-ylmethyl group is attached via a nucleophilic substitution reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve consistent quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-[(6-methylpyrimidin-4-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the nature of the substituents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the reaction pathway and the yield of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-[(6-methylpyrimidin-4-yl)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-[(6-methylpyrimidin-4-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related benzamide derivatives, focusing on sulfamoyl/pyrimidine modifications and their biological implications.
Pyrimidine-Linked Benzamides in Kinase Inhibition
- Compound 2 (): 2,6-Dichloro-N-(2-(2-(4-hydroxypiperidin-1-yl)pyrimidin-4-ylamino)pyridin-4-yl)benzamide Structural Differences: Replaces the dimethylsulfamoyl group with dichlorophenyl and introduces a 4-hydroxypiperidinyl-pyrimidine-amino linkage. Activity: Demonstrates EGFR inhibition, particularly targeting the T790M resistance mutation. The hydroxy-piperidine moiety enhances solubility and kinase binding . Key Insight: The absence of a sulfamoyl group in Compound 2 highlights the importance of pyrimidine-amino linkages in kinase targeting, whereas the target compound’s dimethylsulfamoyl group may favor alternative mechanisms.
Sulfamoyl-Benzamide Derivatives in Antifungal Therapy
- LMM5 () : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
- Structural Differences : Features a bulkier benzyl(methyl)sulfamoyl group and a 1,3,4-oxadiazole ring instead of the pyrimidine-methyl group.
- Activity : Exhibits antifungal activity against Candida spp., likely due to the oxadiazole moiety’s membrane-targeting properties .
- Key Insight : The target compound’s pyrimidine-methyl group may reduce antifungal potency compared to LMM5 but could improve selectivity for other targets (e.g., bacterial enzymes).
Diisobutylsulfamoyl Analog ()
- 4-[Bis(2-methylpropyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide Structural Differences: Substitutes dimethylsulfamoyl with diisobutylsulfamoyl and uses a 4-methylpyrimidin-2-yl group.
Morpholine-Sulfonyl Derivative ()
- N-[4-[(6-Methoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-morpholin-4-ylsulfonylbenzamide
- Structural Differences : Replaces dimethylsulfamoyl with morpholine-sulfonyl and uses a 6-methoxypyrimidine group.
- Implications : The morpholine ring improves aqueous solubility, a critical factor in oral bioavailability, while the methoxy group on pyrimidine may influence DNA intercalation or topoisomerase inhibition .
Critical Analysis of Substituent Effects
Sulfamoyl/Sulfonyl Groups :
- Dimethylsulfamoyl (target) balances moderate lipophilicity and hydrogen-bonding capacity, ideal for intracellular targets.
- Diisobutylsulfamoyl () increases hydrophobicity, favoring CNS penetration but risking off-target effects.
- Morpholine-sulfonyl () enhances solubility, critical for pharmacokinetics .
- Pyrimidine Modifications: 6-Methylpyrimidin-4-yl (target) vs. 4-methylpyrimidin-2-yl (): Positional changes alter steric interactions with enzyme active sites (e.g., 6-methyl may better fit ATP-binding pockets in kinases).
Biological Activity
4-(Dimethylsulfamoyl)-N-[(6-methylpyrimidin-4-yl)methyl]benzamide is a compound of interest in medicinal chemistry due to its unique structural features, which include a dimethylsulfamoyl group and a pyrimidine moiety. This article examines the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Enzyme Inhibition
Preliminary data indicate that this compound exhibits significant inhibitory activity against several key enzymes involved in cellular processes. For instance, it has been noted as a potential DNA methyltransferase inhibitor , which could play a crucial role in epigenetic regulation and cancer therapy.
Comparative Analysis
A comparative analysis with structurally similar compounds highlights the unique biological activity of this compound. The following table summarizes several related compounds and their activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(Dimethylsulfamoyl)-N-[...] | Dimethylsulfamoyl, Pyrimidine | DNA methyltransferase inhibitor |
| SGI-1027 | Aromatic amines, Quinoline | DNA methyltransferase inhibitor |
| Brigatinib | Pyrimidine core | Anti-cancer agent |
| AZD9291 (Osimertinib) | Pyrimidine moiety | Targeted therapy for lung cancer |
Cancer Therapy
Recent studies have explored the application of compounds similar to this compound in cancer therapy. For example, research has shown that inhibitors targeting DNA methyltransferases can reverse aberrant gene silencing in tumor cells, potentially restoring normal gene expression patterns.
- Study on Methyltransferase Inhibitors : A study published in Nature demonstrated that methyltransferase inhibitors could significantly reduce tumor growth in xenograft models by reactivating silenced tumor suppressor genes.
- Pyrimidine Derivatives : Another investigation highlighted the efficacy of pyrimidine derivatives in inhibiting cell proliferation in various cancer cell lines, suggesting that the unique structure of this compound could confer similar benefits.
Antimicrobial Activity
There is emerging interest in the antimicrobial properties of sulfonamide derivatives. Studies have indicated that compounds with similar functional groups exhibit notable antibacterial activity against various pathogens.
Q & A
Q. Optimization Strategies :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates.
- Catalysis : Explore coupling agents like HATU or EDCI for higher yields.
- Scale-Up : Use continuous flow reactors to enhance reproducibility and reduce side reactions .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
Q. Methodological Answer :
- ¹H/¹³C NMR :
- Pyrimidine Ring : Look for aromatic protons at δ 8.2–8.6 ppm (pyrimidine H-2 and H-6) and methyl groups at δ 2.4–2.6 ppm (pyrimidine-CH₃).
- Dimethylsulfamoyl Group : Two singlet peaks for N(CH₃)₂ at δ 3.0–3.2 ppm.
- Benzamide Carbonyl : A distinct ¹³C signal at ~168 ppm.
- FTIR : Confirm the sulfonamide S=O stretch at ~1150–1300 cm⁻¹ and amide C=O at ~1650 cm⁻¹.
- HRMS : Use ESI-MS to verify the molecular ion ([M+H]⁺) and isotopic pattern matching the molecular formula (C₁₅H₁₈N₄O₃S).
Validation : Cross-reference with computed spectra from PubChem data for analogous structures .
Advanced: How can researchers design experiments to elucidate the compound’s interaction with bacterial phosphopantetheinyl transferases (PPTases)?
Q. Methodological Answer :
Enzyme Inhibition Assays :
- Use recombinant PPTases in a radiometric assay with [³H]-CoA. Measure IC₅₀ values under varied pH (6.5–8.0) and temperature (25–37°C).
Molecular Docking :
- Perform docking simulations (e.g., AutoDock Vina) using the crystal structure of PPTase (PDB: 3E5M). Focus on the sulfamoyl group’s interaction with the enzyme’s active site (e.g., Arg152).
Site-Directed Mutagenesis :
- Mutate key residues (e.g., Lys89, Asp121) and compare inhibition kinetics to wild-type PPTase.
Surface Plasmon Resonance (SPR) :
- Immobilize PPTase on a CM5 chip to measure binding kinetics (kₐ, k𝒹) in real-time .
Advanced: What strategies are recommended for resolving contradictions in bioactivity data across studies (e.g., divergent IC₅₀ values)?
Q. Methodological Answer :
- Standardization :
- Use a reference inhibitor (e.g., cerulenin) in parallel assays to normalize inter-lab variability.
- Control buffer composition (e.g., 10 mM Mg²⁺ for metalloenzyme stability).
- Orthogonal Assays :
- Validate radiometric data with fluorescence polarization or MALDI-TOF mass spectrometry.
- Statistical Analysis :
Advanced: What computational modeling approaches are suitable for predicting the compound’s pharmacokinetic properties?
Q. Methodological Answer :
- QSAR Models :
- Use ADMET Predictor or Schrödinger’s QikProp to estimate logP (target: 2.5–3.5) and plasma protein binding (>90%).
- Molecular Dynamics (MD) :
- Simulate binding to human serum albumin (PDB: 1BM0) to assess half-life.
- Experimental Validation :
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS.
- Caco-2 Permeability : Measure apparent permeability (Papp) to predict oral bioavailability .
Basic: What are the known stability profiles of this compound under various storage conditions?
Q. Methodological Answer :
- Accelerated Stability Testing :
- Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).
- Key Degradation Pathways :
- Hydrolysis : Sulfamoyl group cleavage in acidic conditions (pH < 3).
- Oxidation : Pyrimidine ring oxidation under light exposure (use amber vials).
- Recommendations :
Advanced: How can this compound be integrated into a structure-activity relationship (SAR) study to optimize enzyme inhibition?
Q. Methodological Answer :
Scaffold Modification :
- Synthesize analogs with varied substituents on the benzamide (e.g., -CF₃, -OCH₃) and pyrimidine (e.g., -Cl, -NH₂).
High-Throughput Screening (HTS) :
- Test analogs against a panel of 50 kinases/phosphatases to assess selectivity.
Multivariate Analysis :
- Use partial least squares (PLS) regression to correlate structural descriptors (e.g., Hammett σ, molar refractivity) with IC₅₀ values.
Crystallography :
- Solve co-crystal structures with target enzymes to guide rational design (e.g., optimizing hydrogen bonds to Asp189 in trypsin-like proteases) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
